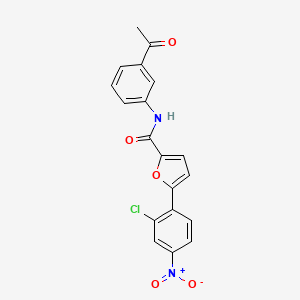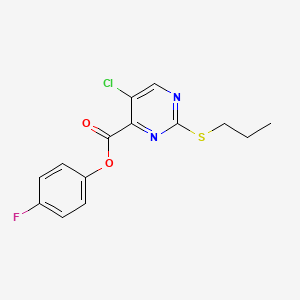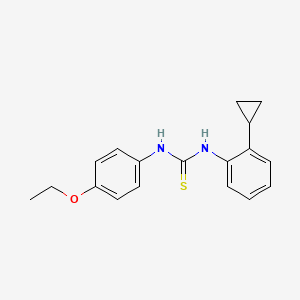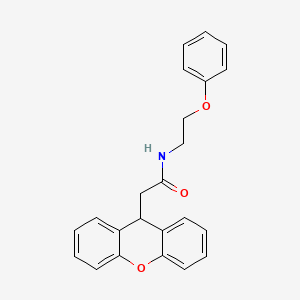![molecular formula C15H18ClN5OS B4630476 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-cyclopentylpropanamide](/img/structure/B4630476.png)
2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-cyclopentylpropanamide
Vue d'ensemble
Description
Tetrazole derivatives, including compounds with structures similar to 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-cyclopentylpropanamide, are of significant interest due to their diverse chemical and physical properties, which make them valuable in various applications, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of tetrazole derivatives typically involves the cyclization of nitriles under specific conditions. While specific synthesis routes for the compound are not documented, related compounds such as 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole have been synthesized in high yields through cyclization reactions from appropriate precursors (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Structure Analysis
The crystal and molecular structure of tetrazole derivatives, determined by X-ray crystallography, reveals that the tetrazole rings are essentially planar. Aryl rings attached to the tetrazole groups often show no conjugation, indicating distinct spatial orientations of these moieties. For example, the crystal structures of related compounds demonstrate specific space groups and crystallization patterns, offering insights into the possible arrangement of atoms within the tetrazole framework and its substituents (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Tetrazole derivatives participate in various chemical reactions, leveraging the reactivity of the tetrazole ring. These reactions can include nucleophilic substitution and addition reactions, providing a pathway to further modify the compound. The presence of functional groups such as the thioether and cyclopentylamino groups could influence its chemical behavior, potentially affecting its reactivity and interaction with other molecules.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of chemical compounds. While specific data for this compound is not available, related studies on tetrazole derivatives provide valuable information. These compounds often crystallize in specific monoclinic or triclinic space groups, and their physical properties can be influenced by the nature of substituents on the tetrazole ring (Sharma et al., 2017).
Applications De Recherche Scientifique
Docking Studies and Structural Analysis
Compounds similar to 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-cyclopentylpropanamide have been subject to docking studies to understand their interaction with biological enzymes such as cyclooxygenase-2 (COX-2). For example, tetrazole derivatives have been investigated for their COX-2 inhibitory potential, which is crucial for developing anti-inflammatory drugs. The crystal structures of such compounds are determined to elucidate their molecular conformations and interactions at the active sites of target enzymes (Al-Hourani et al., 2015).
Antimicrobial and Cytotoxic Activities
Thiazole and tetrazole derivatives, which share structural features with the compound , have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit significant activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents. Additionally, their cytotoxic activities against different cancer cell lines have been assessed, suggesting their application in cancer research (Dawbaa et al., 2021).
Anticancer Evaluation
Research into structurally related compounds has also explored their potential as anticancer agents. By synthesizing and evaluating a series of novel tetrazole and cyanamide derivatives, studies have identified compounds with significant inhibitory activity against various cancer cell lines. Such research is pivotal for the development of new chemotherapy drugs (Noolvi et al., 2011).
Herbicidal Activity
The design and synthesis of compounds bearing structural similarities to this compound have been directed toward agricultural applications as well. These compounds have been tested for their herbicidal activities against various weeds, demonstrating the potential of such chemicals in developing new herbicides (Duan et al., 2010).
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-cyclopentylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5OS/c1-10(14(22)17-12-4-2-3-5-12)23-15-18-19-20-21(15)13-8-6-11(16)7-9-13/h6-10,12H,2-5H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSQHORIQFMOMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)SC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-fluorobenzamide](/img/structure/B4630393.png)


![N-(2-{[(3,4-dimethylphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4630412.png)


![3-[(dimethylamino)sulfonyl]-N-(3-iodophenyl)benzamide](/img/structure/B4630427.png)
![N-(2-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4630434.png)
![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4630450.png)

![6-(5-ethyl-2-thienyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4630461.png)
![5-{[(4-methylbenzyl)thio]methyl}-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4630495.png)
![ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4630506.png)
![2-methoxyethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4630510.png)